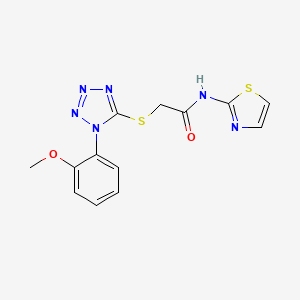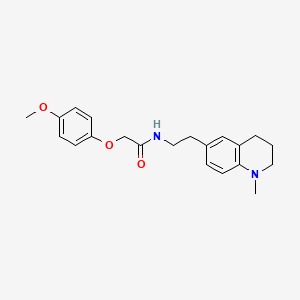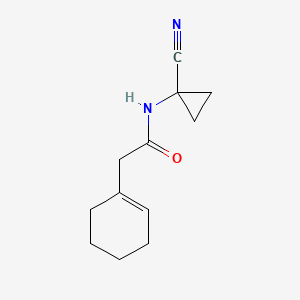
2-((1-(2-メトキシフェニル)-1H-テトラゾール-5-イル)チオ)-N-(チアゾール-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a methoxyphenyl group
科学的研究の応用
2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with thiosemicarbazide to form the tetrazole ring. The final step involves the acylation of the tetrazole-thiosemicarbazide intermediate with thiazole-2-yl acetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
作用機序
The mechanism of action of 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-((1-(2-hydroxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
Uniqueness
2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets or alter its chemical behavior compared to similar compounds.
This detailed article provides a comprehensive overview of 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S2/c1-21-10-5-3-2-4-9(10)19-13(16-17-18-19)23-8-11(20)15-12-14-6-7-22-12/h2-7H,8H2,1H3,(H,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTWWFGXAUTRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)


![N-[2-(dimethylamino)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2544680.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)
![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)
![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)

![5-fluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2544696.png)
![1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea](/img/structure/B2544698.png)
